(S)-Ethyl 3-Hydroxy-3-phenylpropanoate

Chiral quality control Enantiomeric identity Optical rotation specification

(S)-Ethyl 3-Hydroxy-3-phenylpropanoate (CAS 33401-74-0), also known as (−)-Ethyl (S)-3-hydroxy-3-phenylpropionate or (S)-EHPP, is a chiral β-hydroxy ester with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol. The compound possesses a single stereogenic center at the C-3 position bearing a hydroxyl group, and is commercially supplied as the optically active (S)-enantiomer with a specific optical rotation of [α]²⁰/D −48±2° (c = 1% in chloroform).

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 33401-74-0
Cat. No. B1363090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ethyl 3-Hydroxy-3-phenylpropanoate
CAS33401-74-0
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC=CC=C1)O
InChIInChI=1S/C11H14O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3/t10-/m0/s1
InChIKeyDVIBDQWVFHDBOP-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Ethyl 3-Hydroxy-3-phenylpropanoate (CAS 33401-74-0): Chiral β-Hydroxy Ester for Enantioselective Antidepressant Intermediate Synthesis


(S)-Ethyl 3-Hydroxy-3-phenylpropanoate (CAS 33401-74-0), also known as (−)-Ethyl (S)-3-hydroxy-3-phenylpropionate or (S)-EHPP, is a chiral β-hydroxy ester with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol [1]. The compound possesses a single stereogenic center at the C-3 position bearing a hydroxyl group, and is commercially supplied as the optically active (S)-enantiomer with a specific optical rotation of [α]²⁰/D −48±2° (c = 1% in chloroform) [1]. It serves as a critical chiral building block in the asymmetric synthesis of selective serotonin reuptake inhibitor (SSRI) antidepressants, most notably (S)-fluoxetine, tomoxetine, and nisoxetine [2]. The compound is typically supplied as a colorless to pale yellow liquid with a refractive index of n²⁰/D 1.510 and purity specifications of ≥97.0% (sum of enantiomers, GC) from major suppliers [1].

Why (S)-Ethyl 3-Hydroxy-3-phenylpropanoate Cannot Be Interchanged with Its (R)-Enantiomer or Racemic Mixture


The (S)- and (R)-enantiomers of ethyl 3-hydroxy-3-phenylpropanoate are not pharmacologically or synthetically interchangeable. The (S)-enantiomer (CAS 33401-74-0) is the stereochemically required precursor for (S)-fluoxetine, which exhibits a significantly longer plasma elimination half-life in humans compared to its (R)-counterpart [1]. Conversely, the (R)-enantiomer (CAS 72656-47-4, [α]²⁰/D +51±2°) serves as the intermediate for (R)-atomoxetine . The racemic mixture (CAS 5764-85-2) cannot substitute for either enantiomer in stereospecific syntheses without additional chiral resolution steps, which introduce processing costs and yield losses. Furthermore, the (S)-ethyl ester intermediate is documented to be more useful than alternative chiral intermediates—specifically (S)-3-hydroxy-3-phenylpropanenitrile or (S)-3-chloro-1-phenyl-1-propanol—because it can be more readily converted to the key fluoxetine intermediate [2]. Substitution with an incorrect enantiomer or racemate thus risks not only synthetic inefficiency but also regulatory non-compliance in pharmaceutical manufacturing where enantiomeric purity is a critical quality attribute.

Quantitative Differentiation Evidence for (S)-Ethyl 3-Hydroxy-3-phenylpropanoate Against Closest Comparators


Opposite Optical Rotation and Absolute Configuration Versus (R)-Enantiomer Enables Unambiguous Identity Verification

The (S)-enantiomer (CAS 33401-74-0) exhibits a specific optical rotation of [α]²⁰/D −48±2° (c = 1% in chloroform), directly opposite in sign and clearly distinguishable from the (R)-enantiomer (CAS 72656-47-4), which shows [α]²⁰/D +51±2° under identical measurement conditions (c = 1% in chloroform) [1]. This ~99° absolute difference in specific rotation provides a straightforward, compendial-grade identity test that procurement and QC laboratories can use to confirm receipt of the correct enantiomer before committing material to a synthetic campaign. Misidentification at receipt would lead to synthesis of the wrong enantiomeric drug substance, resulting in batch rejection and significant financial loss.

Chiral quality control Enantiomeric identity Optical rotation specification

Biocatalytic (S)-EHPP Synthesis Achieves 99% e.e. With Demonstrated Comparability to (R)-EHPP Enzyme System Performance

In a rationally designed enzyme system study (Zhao et al., 2022), the Mu-S2-BtGDH biocatalyst produced (S)-EHPP with 94% conversion and 99% e.e., while the parallel Mu-R4-BtGDH system produced (R)-EHPP with 99% conversion and 98% e.e., both operating under 500 mM ethyl benzoylacetate (EBA) loading in a 100 mL scale with substrate continuous feeding mode over 10 hours [1]. The (S)-enantiomer was obtained with a 1 percentage point higher enantiomeric excess (99% vs. 98%), though at a moderately lower conversion (94% vs. 99%). Isolated yields for each enantiomer exceeded 93% post-purification. This head-to-head data demonstrates that (S)-EHPP can be manufactured with enantiopurity equaling or marginally exceeding that of the (R)-enantiomer under comparable process conditions.

Biocatalysis Enantiomeric excess Alcohol dehydrogenase Chiral intermediate production

Documented Superiority Over Alternative Chiral Fluoxetine Intermediates in Synthetic Accessibility

Patent WO2004070049A1 explicitly states that (S)-ethyl 3-hydroxy-3-phenylpropionate is more useful than both (S)-3-hydroxy-3-phenylpropanenitrile and (S)-3-chloro-1-phenyl-1-propanol for the synthesis of fluoxetine, because the ethyl ester intermediate can be easily converted to the key downstream fluoxetine intermediate without requiring additional functional group interconversion steps [1]. In contrast, (S)-3-hydroxy-3-phenylpropanenitrile requires nitrile hydrolysis to the acid followed by reduction, while (S)-3-chloro-1-phenyl-1-propanol requires nucleophilic substitution and further manipulation, each adding synthetic steps. This represents a qualitative but documented head-to-head superiority claim supported by the patent's background analysis of conventional methods, including the cited lower optical purities achieved with the chloro intermediate (66% e.e. at 11% conversion for (S)-amide via lipase CAI aminolysis) [1].

Fluoxetine synthesis Intermediate comparison Synthetic accessibility Process chemistry

Kinetic Resolution: (S)-Enantiomer Achieves 100% e.e. Versus 97.8% e.e. for Corresponding (R)-Ester Under Identical Enzymatic Conditions

In a direct lipase-catalyzed kinetic resolution experiment described in Patent Example 1 (US 20060205056), racemic ethyl 3-hydroxy-3-phenylpropionate was treated with vinyl acetate and PS-C lipase (Pseudomonas cepacia immobilized) in t-butyl methyl ether at 45°C for 20 hours [1]. The unreacted (S)-ethyl 3-hydroxy-3-phenylpropionate was recovered with 100% enantiomeric excess at 55.6% conversion, while the acylated (R)-ethyl 3-O-acetyl-3-phenylpropionate product was obtained with 97.8% e.e. This 2.2 percentage point advantage in enantiomeric purity for the (S)-enantiomer, combined with its recovery as the free alcohol (directly usable without deprotection), demonstrates a practical selectivity advantage for procurement of the (S)-enantiomer via enzymatic resolution versus the (R)-ester.

Kinetic resolution Lipase catalysis Enantioselectivity Chiral separation

Deracemization Process Selectively Preserves (S)-Enantiomer Achieving >99% e.e. While (R)-Enantiomer Is Consumed

Padhi et al. (2006) demonstrated that immobilized whole cells of Candida parapsilosis ATCC 7330 mediate deracemization of racemic ethyl 3-hydroxy-3-phenylpropanoate, yielding the (S)-enantiomer with >99% e.e. and up to 75% isolated yield [1]. Mechanistic investigation using a deuterated substrate (ethyl 3-deutero-3-hydroxy-3-phenylpropanoate) revealed that the (S)-enantiomer remains unreacted while the (R)-enantiomer undergoes enantioselective oxidation to the corresponding ketoester, followed by complementary enantiospecific reduction back to the (S)-enantiomer [1]. This stereochemical preference means that regardless of the starting enantiomeric ratio, the process converges on the (S)-enantiomer. In contrast, analogous deracemization of the (R)-enantiomer requires different biocatalysts (e.g., Candida tropicalis ZJUTSS 4.2.1) and achieves high performance only under more constrained conditions (4.8 g/L substrate, 18.4 g/L cell dry weight) [2].

Deracemization Whole-cell biocatalysis Candida parapsilosis Enantioselective oxidation

Commercial Purity Benchmark: Sigma Aldrich ≥97.0% Enantiomeric Purity Enables Regulatory-Compliant Procurement

The (S)-enantiomer is available from Sigma Aldrich (Product No. 56188) with a purity specification of ≥97.0% (sum of enantiomers, GC) and a defined specific optical rotation of [α]²⁰/D −48±2° (c = 1% in chloroform) [1]. This level of quality documentation (including MDL number MFCD00216721 and Beilstein registry number 3200515) supports its use as a qualified starting material in cGMP pharmaceutical synthesis. By comparison, the (R)-enantiomer is less broadly cataloged by major international reagent suppliers, with its primary specification source being ChemicalBook listing [α]²⁰/D +51±2° . For procurement professionals, the availability of a major-supplier Certificate of Analysis with defined enantiomeric purity and optical rotation reduces vendor qualification burden and supply chain risk.

Commercial specification Enantiomeric purity Quality assurance GMP starting material

Validated Application Scenarios for (S)-Ethyl 3-Hydroxy-3-phenylpropanoate Based on Differential Evidence


Pharmaceutical Intermediate for (S)-Fluoxetine and Related SSRI Antidepressant Synthesis

The compound's primary and most validated application is as the chiral intermediate for (S)-fluoxetine hydrochloride synthesis. The (S)-enantiomer is explicitly preferred over (S)-3-hydroxy-3-phenylpropanenitrile and (S)-3-chloro-1-phenyl-1-propanol for fluoxetine production due to easier downstream conversion [1]. Multiple microbial and enzymatic production routes have been demonstrated at scale, with the most recent advances achieving 95% yield and >99% e.e. at 150 mM substrate loading within 1 hour using engineered carbonyl reductase whole-cell systems [2]. The established link between (S)-EHPP enantiopurity and the pharmacokinetic profile of (S)-fluoxetine (longer plasma half-life versus (R)-fluoxetine) [2] provides a direct therapeutic rationale for enantiopure procurement.

Chiral Building Block in Asymmetric Synthesis of β-Hydroxy Carboxylic Acid Derivatives

Beyond fluoxetine, the compound serves as a versatile chiral pool starting material for diverse β-hydroxy acid derivatives. The (S)-configuration at C-3 is structurally related to (S)-3-hydroxy-3-phenylpropanoic acid, itself a progenitor of optically pure tomoxetine hydrochloride [1]. The ethyl ester functionality permits selective hydrolysis to the free acid under mild conditions or direct use in transesterification and amidation reactions. The well-defined optical rotation specification ([α]²⁰/D −48±2°) enables stereochemical integrity verification at each synthetic stage. The commercial availability from Sigma Aldrich (≥97.0% purity, GC) [2] further supports its use as a qualified starting material in medicinal chemistry programs.

Enzymatic Resolution and Deracemization Process Development Studies

The compound is an established benchmark substrate for developing and benchmarking new lipases, esterases, and carbonyl reductases for chiral resolution. The Padhi et al. (2006) deracemization study using Candida parapsilosis ATCC 7330 demonstrated >99% e.e. (S)-enantiomer recovery with up to 75% yield [1], while Zhao et al. (2022) provided direct head-to-head enzyme system comparison data (99% e.e. for (S)-EHPP vs. 98% e.e. for (R)-EHPP) [2]. These established performance benchmarks make (S)-EHPP a valuable reference compound for evaluating novel biocatalyst performance, process optimization, and enzyme engineering campaigns targeting chiral β-hydroxy ester production.

Analytical Reference Standard for Chiral Chromatographic Method Development

With its well-characterized enantiomeric pair ((S): [α]²⁰/D −48±2°; (R): [α]²⁰/D +51±2°) and established GC separation conditions using chiral columns (G-TA, 0.32 mm × 30 m, retention times: (R)-enantiomer 37.3 min, (S)-enantiomer 37.5 min; baseline resolution of corresponding acetyl derivatives) [1], (S)-ethyl 3-hydroxy-3-phenylpropanoate is well-suited for use as a chiral reference standard in HPLC and GC method development. The validated retention time data and enantiomeric resolution parameters from the patent literature [1] provide method development starting points, reducing analytical development timelines for laboratories working with chiral β-hydroxy esters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Ethyl 3-Hydroxy-3-phenylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.